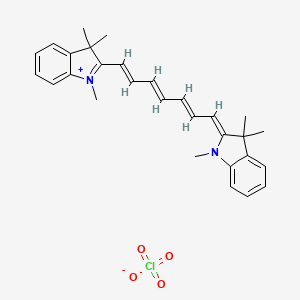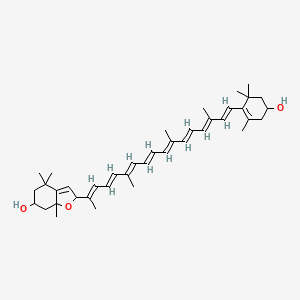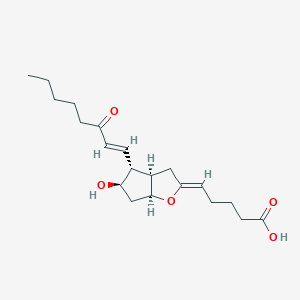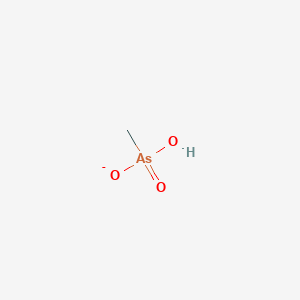
Sulfur anion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfide(.1-) is a monoatomic sulfur and an inorganic radical anion.
Wissenschaftliche Forschungsanwendungen
Renewable Energy Applications
Recent advances in metal sulfides, where sulfur acts as an anion, have highlighted their potential in renewable energy applications. These compounds have been studied for their electrocatalytic, photocatalytic, and photoelectrochemical water splitting capabilities, crucial for hydrogen energy production. The fabrication methods, structural tuning, and performance enhancement strategies for metal sulfides reflect their significance in developing future energy materials (Chandrasekaran et al., 2019).
Materials Science
Sulfur and its compounds are pivotal in materials science for creating polymers with unique optical, mechanical properties, and for environmental applications. Research focusing on sulfur-based reactions and their utilization in producing materials for energy, environmental, and practical applications has been extensively reviewed, indicating the broad scope and significance of sulfur in modern materials science (Boyd, 2016).
Lithium-Sulfur Batteries
Lithium-sulfur batteries, benefiting from the high specific energy of sulfur, face challenges like polysulfide dissolution and low reliability of lithium anodes. Research has identified strategies to address these issues, including the development of host materials for the electrode, encapsulation effects, and electrolyte modification to improve performance and reliability (Deng et al., 2021).
Ferroelectric Materials
Sulfur doping in perovskite oxides has been shown to enhance ferroelectricity, offering a new avenue for the design of ferroelectric photovoltaic devices. By manipulating sulfur concentration, researchers have observed improvements in tetragonality, ferroelectricity, and a reduction in band-gap, paving the way for high-performance devices (Sheeraz et al., 2019).
Astrochemistry
The role of sulfur in astrochemistry, particularly in the processing of astrophysical ice analogues, is a burgeoning field of study. Laboratory investigations into sulfur chemistry in various astrophysical settings have provided insights into the spectroscopy of sulfur-containing molecules, their reaction mechanisms, and implications for planetary geology and geochemistry (Mifsud et al., 2021).
Nanotechnology
The synthesis of sulfur nanoparticles in aqueous surfactant solutions has applications across pharmaceuticals, carbon nanotubes modification, and lithium batteries. This research sheds light on the effects of different surfactants on particle size, offering a route to tailor sulfur nanoparticles for specific applications (Chaudhuri & Paria, 2010).
Eigenschaften
Produktname |
Sulfur anion |
|---|---|
Molekularformel |
S- |
Molekulargewicht |
32.07 g/mol |
IUPAC-Name |
sulfur(1-) |
InChI |
InChI=1S/S/q-1 |
InChI-Schlüssel |
ARNUDCKQSCEIEX-UHFFFAOYSA-N |
Kanonische SMILES |
[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3aR,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1230855.png)
![5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one](/img/structure/B1230856.png)
![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1230857.png)


![(1S,2S,4R,5R,6R,9S,10R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1230864.png)
![[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1230865.png)
![(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1230866.png)


